1-(1-Adamantyl)-3-aminopropan-1-ol
Overview
Description
1-(1-Adamantyl)-3-aminopropan-1-ol is an organic compound featuring an adamantane core, a unique tricyclic structure known for its rigidity and stability. The adamantane framework is often utilized in various fields due to its distinctive properties, including high thermal stability and resistance to chemical degradation. This compound is particularly interesting due to the presence of both an amino group and a hydroxyl group, which can participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-3-aminopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-adamantylamine with an appropriate epoxide under acidic or basic conditions to yield the desired product. Another method includes the reduction of 1-(1-adamantyl)-3-nitropropan-1-ol using hydrogenation techniques or chemical reducing agents like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-3-aminopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 1-(1-Adamantyl)-3-oxopropan-1-ol or 1-(1-Adamantyl)-3-carboxypropan-1-ol.
Reduction: 1-(1-Adamantyl)-3-aminopropane.
Substitution: 1-(1-Adamantyl)-3-chloropropan-1-ol or 1-(1-Adamantyl)-3-bromopropan-1-ol.
Scientific Research Applications
1-(1-Adamantyl)-3-aminopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological membranes due to its lipophilic adamantane core.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-3-aminopropan-1-ol involves its interaction with various molecular targets and pathways. The adamantane core can enhance the compound’s ability to cross biological membranes, while the amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the potential therapeutic effects observed in medicinal applications.
Comparison with Similar Compounds
- Amantadine
- Memantine
- Rimantadine
This comprehensive overview highlights the versatility and potential of 1-(1-Adamantyl)-3-aminopropan-1-ol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(1-adamantyl)-3-aminopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12,15H,1-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWXURZOVOAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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